![molecular formula C21H21N3O4S B2952968 N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine CAS No. 2096495-93-9](/img/structure/B2952968.png)

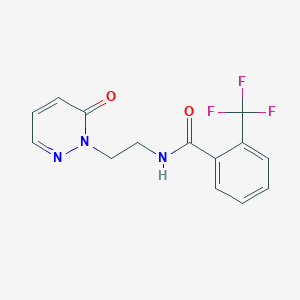

N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

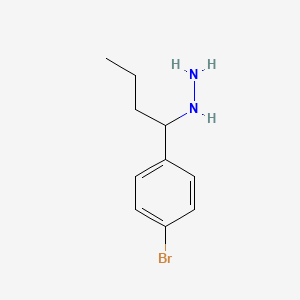

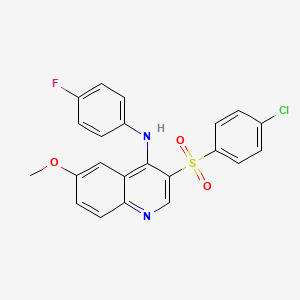

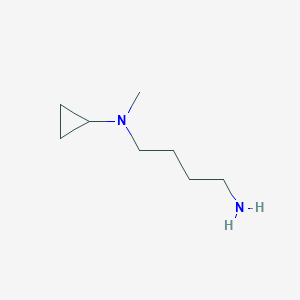

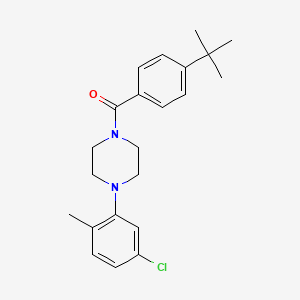

N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine (abbreviated as BNMA) is a synthetic compound that has been gaining attention in the scientific research community due to its potential applications in biochemistry and physiology. BNMA is a compound of a benzyl group and an asparagine molecule connected by a thiazole ring. It has been studied for its ability to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the metabolism of pyrimidines. Additionally, BNMA has been found to have anti-inflammatory and anti-oxidant properties and can be used to study the effects of DHODH inhibition and its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Research has been focused on the synthesis and characterization of compounds that share structural similarities with N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. For instance, novel asparagine derivatives bearing benzothiazole and benzimidazole units have been synthesized, demonstrating high fluorescence quantum yields and Stokes' shifts. These findings suggest potential applications as fluorescent probes in peptidic frameworks due to their remarkable photophysical properties (Esteves et al., 2009).

Biological Activities

Several studies have explored the antimicrobial and antifungal properties of compounds structurally related to N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. For example, compounds synthesized with 4-methoxy-N, N-dimethylpyrimidin and containing heterocyclic compounds have demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Moreover, benzothiazole β-lactam conjugates have been synthesized and evaluated for their antimicrobial activities, showing moderate effectiveness against a range of Gram-positive and Gram-negative bacterial strains (Alborz et al., 2018).

Antioxidant Properties

Compounds derived from or related to N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine have been investigated for their antioxidant capabilities. Research on marine-derived fungi has led to the isolation of phenyl ether derivatives showing strong antioxidant activity, which indicates potential for use in preventing oxidative stress-related diseases (Xu et al., 2017).

Chemopreventive and Anticancer Potential

The potential of related compounds in cancer chemoprevention and treatment has been evaluated. For instance, derivatives of o-methoxyphenols, which include structural motifs similar to those in the compound of interest, have shown to induce apoptosis in cancer cells, suggesting their utility as chemopreventive agents (Fujisawa et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as cathepsin s , which plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the structure of the compound and the active site of the target enzyme .

Biochemical Pathways

Given its potential interaction with cathepsin s , it could potentially influence the antigen presentation pathway and other processes regulated by this enzyme.

properties

IUPAC Name |

3-(benzylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-28-16-9-7-15(8-10-16)18-13-29-21(23-18)24-20(27)17(11-19(25)26)22-12-14-5-3-2-4-6-14/h2-10,13,17,22H,11-12H2,1H3,(H,25,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVVQPDWRQPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylthio)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2952890.png)

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2952891.png)

![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)

![3-(4-Fluorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2952895.png)

![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)

![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)

![4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2952907.png)

![Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2952908.png)